4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol
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Overview
Description
4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol is a synthetic organic compound with the molecular formula C23H28N2OS2 and a molecular weight of 412.6 g/mol . This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and two tert-butyl groups attached to a benzenol ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol involves several steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Benzenol Ring: The final step involves the coupling of the thiadiazole-benzylsulfanyl intermediate with a benzenol derivative that contains the tert-butyl groups.
Chemical Reactions Analysis
4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions .
Scientific Research Applications
4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the thiadiazole ring may interact with enzymes or receptors, leading to changes in cellular processes. The benzylsulfanyl group may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol can be compared with other similar compounds, such as:
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol: This compound has a methylsulfanyl group instead of a benzylsulfanyl group, which may affect its reactivity and biological activity.
4-[5-(Phenylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol: The phenylsulfanyl group in this compound may lead to different chemical and biological properties compared to the benzylsulfanyl group.
4-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol: The ethylsulfanyl group may result in variations in the compound’s solubility and reactivity.
Properties
IUPAC Name |
4-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-ditert-butylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2OS2/c1-22(2,3)17-12-16(13-18(19(17)26)23(4,5)6)20-24-25-21(28-20)27-14-15-10-8-7-9-11-15/h7-13,26H,14H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLBGVSSTKYBJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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